2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole
Description
2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole is a nitro-substituted benzimidazole derivative characterized by a methyl group at the 2-position and a nitro group at the 5-position of the benzylthio moiety. This compound belongs to a class of heterocyclic molecules with demonstrated biological relevance, particularly in anticancer and antimicrobial research .
Properties
Molecular Formula |
C15H13N3O2S |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-[(2-methyl-5-nitrophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H13N3O2S/c1-10-6-7-12(18(19)20)8-11(10)9-21-15-16-13-4-2-3-5-14(13)17-15/h2-8H,9H2,1H3,(H,16,17) |
InChI Key |
CPPSBSILVSZRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 1H-Benzimidazole Derivatives
The benzimidazole core is synthesized by condensing o-phenylenediamine with a carboxylic acid derivative or aldehyde under acidic or oxidative conditions. For this compound, the unsubstituted 1H-benzimidazole is typically generated first. A representative procedure involves:
Reagents :
Procedure :
Step 2: Thioether Functionalization
The thioether linkage is introduced by reacting the benzimidazole thiolate with 2-methyl-5-nitrobenzyl bromide. This step requires careful control of basic conditions to avoid nitro group reduction.
Reagents :
Procedure :
Yield : 65–91% for similar thioether-linked compounds.
Reaction Optimization and Parameters
Effect of Alkylating Agents
Using dimethyl carbonate (DMC) or alkyl bromides with varying chain lengths impacts reaction efficiency:
| Alkylating Agent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Methyl bromide | 12 | 83 |
| Ethyl bromide | 5 | 50 |
| Propyl bromide | 1.7 | 91 |
Solvent and Temperature Effects
- DMSO : Enhances solubility of intermediates but may necessitate higher temperatures (140°C).
- Acetonitrile : Provides milder conditions (room temperature) but lower yields for nitro-containing substrates.
Characterization and Analytical Data
Spectroscopic Analysis
FTIR :
¹H NMR (DMSO-d₆) :
Scientific Research Applications
Scientific Research Applications of 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole
This compound is a synthetic organic compound belonging to the benzimidazole class, which is known for its diverse biological activities and wide use in medicinal chemistry. The compound is characterized by a nitro group, a methyl group, and a benzylthio group attached to the benzimidazole core.
Preparation Methods
The synthesis of this compound typically involves these steps:
- Thioether Formation: Reacting the nitro-substituted intermediate with benzylthiol in the presence of a base, such as sodium hydroxide, introduces the benzylthio group.
- Cyclization: Heating the intermediate in the presence of a suitable catalyst achieves the final step to form the benzimidazole ring.
Industrial production of this compound may optimize these synthetic routes to ensure high yield and purity, potentially using continuous flow reactors, automated synthesis, and purification techniques like recrystallization and chromatography.
Types of Reactions
This compound can undergo several types of reactions:
- Oxidation: The nitro group can be reduced to form an amino group under suitable conditions.
- Reduction: The compound can be reduced using hydrogenation or other reducing agents.
- Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions include potassium permanganate or chromium trioxide in an acidic medium for oxidation, hydrogen gas with a palladium catalyst or sodium borohydride for reduction, and alkyl halides or acyl chlorides in the presence of a base for substitution. Major products include amino derivatives (formed through reduction of the nitro group) and substituted benzimidazoles (formed through substitution reactions).
Applications in Scientific Research
This compound is investigated for several applications in scientific research:
- Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
- Biological Studies: It is used as a probe to study enzyme interactions and inhibition.
- Chemical Synthesis: It serves as an intermediate in synthesizing more complex molecules.
- Material Science: It is investigated for its potential use in developing new materials with specific properties.
The mechanism of action of this compound involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anticancer effects. The benzimidazole core can bind to specific sites on enzymes, inhibiting their activity and disrupting cellular processes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole core can bind to specific sites on enzymes, inhibiting their activity and disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Substituent Variations
Key Observations :
- Benzylthio vs. Carboxylic Acid : The benzylthio group in the target compound likely improves lipophilicity, whereas carboxylic acid derivatives () enhance hydrophilicity, impacting bioavailability .
- Chlorophenyl Substitution : The 2-chlorophenyl analog () shows antiproliferative activity, suggesting that halogenation can modulate cytotoxicity, though direct comparisons with the target compound require further study .
Key Observations :
- The nitro group’s electron-withdrawing nature may slow reaction kinetics, requiring longer times or higher catalyst loads compared to simpler analogs .
- Purification challenges are noted for nitro-substituted derivatives, often necessitating chromatographic methods ().
Anticancer Potential:
- identifies benzimidazole-isoxazole hybrids (e.g., compound 5a) with potent activity against HEPG2 and PC12 cells (IC₅₀ ~25 μM). The target compound’s nitro group may similarly enhance cytotoxicity through DNA intercalation or topoisomerase inhibition .
- Nitro Group Impact : Nitro-substituted benzimidazoles (e.g., 2-butyl-4-chloro derivatives in ) show IC₅₀ values of ~25 μM, suggesting that nitro positioning and auxiliary substituents critically modulate potency .
Antimicrobial and Antitubercular Activity:
- Thiazolidine-2,4-dione hybrids () demonstrate antitubercular activity via Mtb strain inhibition. The absence of this moiety in the target compound may limit its efficacy against tuberculosis but could broaden its antimicrobial spectrum .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole and its derivatives?
The synthesis typically involves multi-step reactions, including condensation of substituted benzaldehydes with o-phenylenediamine derivatives under acidic conditions. For example, one-pot methods using ethanol or methanol as solvents with catalytic acetic acid (5–10 mol%) at reflux (80–100°C) yield 70–96% products . Key intermediates like 2-mercaptobenzimidazole are alkylated with halogenated nitrobenzyl groups (e.g., 2-methyl-5-nitrobenzyl bromide) in the presence of a base (K₂CO₃ or NaOH) in DMF or THF at 60–80°C . Purification via column chromatography (hexane/ethyl acetate) or recrystallization ensures high purity.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- ¹H/¹³C NMR : The nitro group at position 5 (aromatic region: δ 8.2–8.5 ppm) and methyl group at position 2 (δ 2.3–2.6 ppm) are diagnostic. Thioether linkage (C-S) appears at δ 4.1–4.3 ppm for the benzylthio proton .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) must match calculated values within 5 ppm error .
- FTIR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-S (~650 cm⁻¹) confirm functional groups .
Q. What solvent systems are effective for recrystallizing this compound?
Ethanol/water (3:1 v/v) or ethyl acetate/hexane (1:2) mixtures are commonly used. Melting points typically range from 200–320°C, with nitro-substituted derivatives showing higher thermal stability .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
Density Functional Theory (DFT) using B3LYP/6-31G* optimizes the geometry and calculates frontier molecular orbitals (HOMO-LUMO gap). The nitro group reduces HOMO energy (-5.2 eV), enhancing electrophilic reactivity. Mulliken charges reveal electron-deficient regions at the nitrobenzyl moiety, guiding substitution reactions . Molecular electrostatic potential (MEP) maps identify nucleophilic attack sites (e.g., sulfur atom in benzylthio group) .
Q. How does structural modification impact biological activity (e.g., antimicrobial or EGFR inhibition)?
- Antimicrobial Activity : Introducing electron-withdrawing groups (e.g., -NO₂) enhances membrane penetration, with MIC values against S. aureus as low as 3.12 µg/mL. Thiophene or indole substitutions improve biofilm disruption .
- EGFR Inhibition : Docking studies (AutoDock Vina) show 2-(2-Methyl-5-nitrobenzylthio) derivatives bind to EGFR’s ATP pocket (binding energy: -9.2 kcal/mol) via hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
Q. How can contradictions in experimental data (e.g., NMR shifts or yields) be resolved?
- Variable Yields : Differences in alkylation efficiency (50–96%) arise from steric hindrance by the 2-methyl group. Optimizing reaction time (12–24 hrs) and solvent polarity (DMF > THF) improves yields .
- NMR Discrepancies : Tautomerism in the benzimidazole ring (1H vs. 3H forms) causes peak splitting. Deuterated DMSO or elevated temperatures (60°C) simplify spectra .
Q. What methodologies validate corrosion inhibition efficiency in industrial environments?
Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in sweet corrosive media (CO₂-saturated 3.5% NaCl) show 88% inhibition efficiency at 500 ppm. Adsorption follows the Langmuir isotherm, with Gibbs free energy (ΔG°ads ≈ -35 kJ/mol) indicating chemisorption. MD simulations confirm flat adsorption on Fe(110) surfaces .
Q. How do molecular dynamics (MD) simulations explain binding stability in protein-ligand complexes?
MD trajectories (100 ns) reveal stable hydrogen bonds between the nitro group and Arg841 of EGFR. Root-mean-square deviation (RMSD < 2.0 Å) and radius of gyration (Rg ≈ 18 Å) indicate minimal protein deformation. MM-PBSA calculations estimate binding free energy at -42.6 kcal/mol .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
